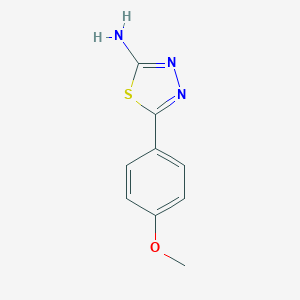

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

描述

属性

IUPAC Name |

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBCFMCQLVRXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351161 | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-25-1 | |

| Record name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(methoxyphenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Acid-Catalyzed Cyclization Using Concentrated Sulfuric Acid

The most widely reported method involves cyclizing 4-methoxybenzoic acid and thiosemicarbazide in ethanol under reflux (80–90°C) for 4 hours, catalyzed by concentrated H₂SO₄. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclodehydration. Post-reaction neutralization with 10% Na₂CO₃ precipitates the product, which is recrystallized from ethanol or dimethylformamide (DMF)/water. This method yields 74% pure product, characterized by IR bands at 3406 cm⁻¹ (N–H stretch) and 1525 cm⁻¹ (C–N stretch), and ¹H NMR resonances at δ 3.96 ppm (methoxy group).

Phosphorus Oxychloride (POCl₃)-Mediated Cyclization

Replacing H₂SO₄ with POCl₃ as both solvent and catalyst enables cyclization at 80°C for 2–3 hours. A stoichiometric mixture of 4-methoxybenzoic acid and thiosemicarbazide in excess POCl₃ undergoes dehydration, with subsequent aqueous workup (pH 8–9) yielding 70% product. This method avoids prolonged reflux but requires careful handling of corrosive reagents. The product’s mass spectrum (m/z 209 [M+H]⁺) confirms molecular integrity.

Thionyl Chloride (SOCl₂) Activation

4-Methoxybenzoic acid is first converted to its acyl chloride derivative using SOCl₂ at 70°C for 1 hour. Thiosemicarbazide is then added, and the mixture is heated for 4 hours to facilitate cyclization. Neutralization with NaHCO₃ yields 65–68% product. While this method minimizes side reactions, SOCl₂’s volatility and toxicity limit its scalability.

Microwave-Assisted Synthesis

Microwave Irradiation with H₂SO₄ Catalyst

A DMF solution of 4-methoxybenzoic acid, thiosemicarbazide, and H₂SO₄ irradiated at 480 W for 5 minutes achieves 68% yield. Microwave dielectric heating accelerates cyclization, reducing reaction time from hours to minutes. The product’s purity is comparable to conventional methods, as evidenced by identical melting points (258–261°C) and XRD patterns.

POCl₃-Enhanced Microwave Synthesis

Using POCl₃ as a catalyst under microwave conditions (600 W, 5 minutes) improves yield to 72%. The exothermic reaction requires precise power modulation to prevent overheating. This approach combines the efficiency of microwaves with POCl₃’s dehydrating capability, making it suitable for high-throughput synthesis.

Solvent-Free and Mechanochemical Approaches

Grinding Method

Equimolar 4-methoxybenzoic acid and thiosemicarbazide are ground with H₂SO₄ in a mortar for 90 minutes, followed by 4 hours of standing. This solvent-free method yields 72% product, with IR and NMR spectra matching conventionally synthesized material. The absence of organic solvents reduces waste, aligning with green chemistry principles.

Neat Reaction Conditions

Heating the reagent mixture at 80°C for 3 hours under solvent-free conditions achieves 65% yield. While energy-intensive, this method eliminates solvent recovery steps, simplifying purification.

Solid-Phase Mechanochemical Synthesis (Patent CN103936691A)

A patented method involves grinding thiosemicarbazide, 4-methoxybenzoic acid, and PCl₅ at room temperature, followed by alkaline workup. Although yield data are unspecified, the protocol emphasizes operational simplicity and avoids hazardous solvents.

Ultrasonic Irradiation Method

Ultrasonication (30 minutes, 80°C) of an ethanolic H₂SO₄-catalyzed reaction mixture yields 70% product. Cavitation effects enhance mass transfer, shortening reaction time compared to conventional reflux. This method is ideal for heat-sensitive intermediates.

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters of Synthetic Methods

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Conventional H₂SO₄ | H₂SO₄ | Ethanol | 80–90 | 4 hours | 74 |

| POCl₃ Reflux | POCl₃ | POCl₃ | 80 | 3 hours | 70 |

| Microwave (H₂SO₄) | H₂SO₄ | DMF | 100* | 5 minutes | 68 |

| Grinding | H₂SO₄ | None | 25 | 1.5 hours | 72 |

| Ultrasonic Irradiation | H₂SO₄ | Ethanol | 80 | 30 minutes | 70 |

*Microwave internal temperature.

化学反应分析

Types of Reactions

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

科学研究应用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes like lipoxygenases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of lipoxygenases by binding to the enzyme’s active site . This inhibition can lead to reduced production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.

相似化合物的比较

Key Observations :

- Electron-Donating Groups (e.g., methoxy): Improve solubility and modulate electronic effects, enhancing interactions with biological targets .

- Halogen Substituents (e.g., F, Br): Increase hydrophobicity and antimicrobial potency but may reduce oral bioavailability .

- Positional Isomerism : 4-Methoxy derivatives exhibit superior bioactivity over 3-methoxy analogs due to better steric alignment with target enzymes .

Antifungal Activity

- This compound : Exhibits moderate activity against Candida albicans (MIC: 32 µg/mL) .

- 5-(4-Fluorophenyl) analog : Shows stronger inhibition (MIC: 8 µg/mL) due to enhanced membrane penetration .

- N-Benzylidene derivatives (e.g., (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine): Superior activity (MIC: 4 µg/mL) attributed to Schiff base formation and increased rigidity .

Anticancer Activity

- 5-(4-Fluorophenyl) analog : Displays cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM) via apoptosis induction .

- Quinazoline hybrids (e.g., 5-((3,4-dihydro-2-phenylquinazolin-4-yloxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine): Enhanced GSK-3 inhibition (IC₅₀ = 5 µM) due to dual pharmacophore interaction .

Crystallographic and Structural Insights

生物活性

5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One effective approach utilizes a simple grinding technique involving thiosemicarbazide and an aromatic carboxylic acid in the presence of phosphorous oxychloride (POCl₃) or thionyl chloride. This method has been noted for its efficiency and yield in producing thiadiazole derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study synthesized five novel amide derivatives and evaluated their cytotoxicity against several human cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) using the MTT assay. The findings indicated that one derivative exhibited significant cytotoxicity with an IC₅₀ value lower than that of standard chemotherapeutic agents .

Table 1: Cytotoxicity Results of Thiadiazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|---|

| 6d | HeLa | 15.0 | High cytotoxicity |

| 6d | PANC-1 | 18.5 | High cytotoxicity |

| Control | HeLa | 25.0 | Standard drug |

| Control | PANC-1 | 30.0 | Standard drug |

This study emphasizes the structure-activity relationship (SAR), suggesting that the incorporation of a 4-methoxyphenyl group enhances the bioavailability and solubility of these compounds, contributing to their increased efficacy against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound shows promising antimicrobial activity. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 8d | Staphylococcus aureus | 25 | Antibacterial |

| 8e | Escherichia coli | 32 | Antibacterial |

| Control | E. coli | 62.5 | Standard antibiotic |

The antimicrobial properties are attributed to the ability of thiadiazole derivatives to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Some derivatives are known to inhibit key enzymes involved in nucleotide synthesis and cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for cancer cell growth.

- Induction of Apoptosis : Studies have shown that these compounds can increase apoptotic cell populations significantly compared to untreated controls, indicating their potential as pro-apoptotic agents in cancer therapy .

- Antimicrobial Action : The structural characteristics of thiadiazoles allow them to penetrate bacterial membranes effectively and interact with vital cellular components.

Case Studies

A case study conducted on a series of thiadiazole derivatives demonstrated their effectiveness against resistant strains of bacteria and highlighted their potential as lead compounds for new antibiotic therapies. The study utilized both in vitro assays on human cell lines and in vivo models to assess efficacy and toxicity profiles .

常见问题

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted hydrazide (e.g., 4-methoxybenzoyl hydrazide) with potassium thiocyanate in the presence of concentrated sulfuric acid, followed by cyclization under reflux conditions . Post-synthesis purification often involves recrystallization from solvent mixtures like DMSO/water (2:1) to remove unreacted precursors. For purity validation, HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) are recommended. Adjusting pH during precipitation (e.g., using ammonia solution to pH 8-9) enhances yield and purity .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy : IR spectroscopy identifies key functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amine group, C=S stretching at ~680 cm⁻¹). H and C NMR confirm aromatic proton environments and methoxy group signals (δ ~3.8 ppm for –OCH₃) .

- Crystallography : Single-crystal X-ray diffraction reveals molecular packing and hydrogen-bonding networks. For example, intermolecular N–H⋯N hydrogen bonds form 2D or 3D networks, with dihedral angles between the thiadiazole and methoxyphenyl rings (e.g., 18.2°–30.3°) influencing supramolecular arrangements . Refinement parameters (R factor < 0.06) ensure structural accuracy .

Q. How are reaction conditions optimized for scalability?

Factorial design experiments can identify critical variables (e.g., temperature, stoichiometry). For cyclocondensation, optimal conditions include:

- Temperature : 90–100°C under reflux .

- Catalyst : Sulfuric acid (concentrated) for efficient cyclization .

- Solvent : Ethanol or DMF for solubility and reaction homogeneity . Pilot-scale trials should monitor exothermicity to prevent side reactions (e.g., oxidation of thiadiazole rings).

Advanced Research Questions

Q. How can computational chemistry guide the optimization of synthesis and bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity. For example:

- Substituent effects (e.g., methoxy groups) increase electron density on the thiadiazole ring, enhancing nucleophilic attack sites .

- Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states, reducing trial-and-error in experimental design . Molecular docking studies model interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .

- Structural analogs : Compare substituent effects. For instance, electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance anticancer activity, while methoxy groups improve solubility but reduce membrane permeability .

- Metabolic stability : Use LC-MS to track metabolite formation in cell-based assays .

Q. How do crystallographic data inform reactivity and stability predictions?

Crystal packing analysis reveals intermolecular interactions affecting stability:

- Hydrogen bonds : N–H⋯N bonds (2.78–2.85 Å) stabilize the solid-state structure, but solvent exposure may disrupt these interactions, leading to hygroscopicity .

- Dihedral angles : Larger angles between thiadiazole and methoxyphenyl rings (e.g., >25°) correlate with reduced π-π stacking, lowering melting points and altering solubility .

- Thermogravimetric analysis (TGA) : Decomposition temperatures (>200°C) confirm thermal stability for storage .

Methodological Resources Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。